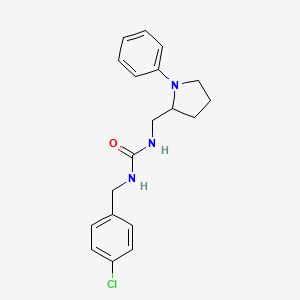

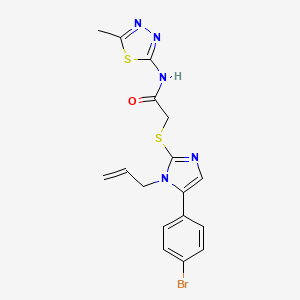

![molecular formula C18H18N4O4S B2708533 2-((2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1396768-31-2](/img/structure/B2708533.png)

2-((2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a pyrrolidin-1-ylsulfonyl group and a pyridin-1(2H)-one group. Pyrrolidin-1-ylsulfonyl is a functional group containing a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . Pyridin-1(2H)-one is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N .

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

A series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were designed and synthesized, targeting both thymidylate and purine nucleotide biosynthesis. These compounds exhibited micromolar to submicromolar antiproliferative potencies against various tumor cell lines. This synthesis pathway involves condensation reactions and coupling with various amino acid methyl esters, showcasing a method to obtain compounds with potential antitumor activities (Liu et al., 2015).

Insecticidal and Antibacterial Potential

Pyrimidine-linked pyrazole heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential. The synthesis involved cyclocondensation under microwave irradiation, demonstrating a rapid and efficient method to obtain compounds with potential applications in pest and microbial control (Deohate & Palaspagar, 2020).

Selective Brain Penetrant PDE9A Inhibitor

The discovery of PF-04447943, a selective PDE9A inhibitor, was facilitated by parallel synthetic chemistry and structure-based drug design. This compound exhibits potential for the treatment of cognitive disorders, highlighting the importance of targeted synthesis in developing new therapeutic agents (Verhoest et al., 2012).

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A novel compound was synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing a potential antitumor agent. This research underscores the significance of designing compounds that target multiple pathways in cancer therapy (Gangjee et al., 2000).

Plant Growth Stimulation

New derivatives containing a pyrimidine fragment were synthesized and showed a pronounced plant growth-stimulating effect. This study illustrates the potential application of pyrimidine derivatives in agriculture to enhance plant growth (Pivazyan et al., 2019).

Propiedades

IUPAC Name |

2-[(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c23-17-12-14(19-16-7-1-2-11-22(16)17)13-20-8-5-6-15(18(20)24)27(25,26)21-9-3-4-10-21/h1-2,5-8,11-12H,3-4,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDLKXOBGOFLOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=O)N4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

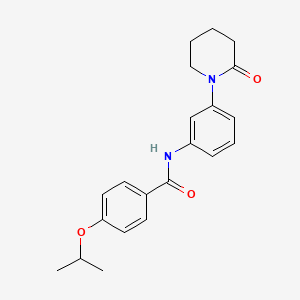

![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B2708454.png)

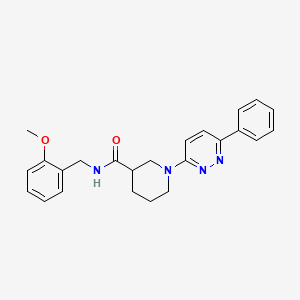

![3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid](/img/structure/B2708456.png)

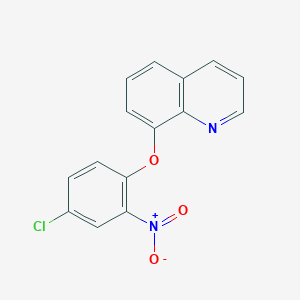

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2708463.png)

![Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2708465.png)

![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708469.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2708473.png)